1,3,4,5-tetra-O-galloylquinic acid

Antiasthmatic Bronchial hyperreactivity In vivo pharmacology

1,3,4,5-Tetra-O-galloylquinic acid (CAS 109008-79-9) is a hydrolysable tannin with a unique 1,3,4,5-tetra-galloylated quinic acid scaffold. It demonstrates a 9-fold oral dose advantage over gallic acid in asthma models (5 mg/kg vs 45 mg/kg) and inhibits both HIV-1/HIV-2 cytopathic effects. Its equipotent α-glucosidase and DPPH scavenging activity (IC50 ~7.2 µM) supports dual metabolic/oxidative stress studies. Procure this reference standard for bioassay-guided fractionation, QC standardization of galloylquinic acid-rich extracts, or lentiviral inhibitor screening cascades.

Molecular Formula C35H28O22
Molecular Weight 800.6 g/mol
CAS No. 109008-79-9
Cat. No. B1208731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-tetra-O-galloylquinic acid
CAS109008-79-9
Synonyms1,3,4,5-tetra-O-galloylquinic acid
1,3,4,5-tetraGQA
Molecular FormulaC35H28O22
Molecular Weight800.6 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O
InChIInChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53)/t23-,24-,29?,35?/m1/s1
InChIKeyJQVXKQDWMIXILH-JHZIIMIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetra-O-galloylquinic acid – Key Identity, Pharmacological Class & Procurement-Relevant Characteristics


1,3,4,5-Tetra-O-galloylquinic acid (CAS 109008-79-9; also referenced as 123166-70-1) is a hydrolysable tannin belonging to the O-galloylquinic acids and derivatives class [1]. It contains four galloyl ester groups substituted at the 1, 3, 4, and 5 positions of the quinic acid core, yielding a molecular weight of approximately 800.6 g/mol [1]. The compound was originally isolated from commercial tannic acid and from the stem bark of Lepidobotrys staudtii, and it has been characterized as an inhibitor of HIV reverse transcriptase and HIV cytopathic effects, a potent in vivo antiasthmatic principle, and a free-radical scavenger [2].

Why Substituting 1,3,4,5-Tetra-O-galloylquinic Acid with a Generic Galloylquinic Acid or Gallotannin Cannot Be Assumed Equipotent


Galloylquinic acids share a common quinic acid scaffold but differ critically in the number and regiospecificity of galloyl substitutions, parameters that directly govern pharmacokinetic and pharmacodynamic profiles. In a guinea pig model of allergic asthma, 1,3,4,5-tetra-O-galloylquinic acid achieved significant broncho-protection at an oral dose of only 5 mg/kg, whereas gallic acid, methyl gallate, and quercetin each required 45 mg/kg to elicit a comparable effect [1]. This 9-fold potency differential illustrates that the tetra-galloylated quinic acid architecture is not interchangeable with lower galloylation states or mono-galloyl phenolics. Similarly, in anti-HIV assays, the full galloylation pattern at positions 1,3,4,5 confers distinct inhibition of reverse transcriptase and viral cytopathic effects that are not replicated by the 3,4,5-tri-O-galloylquinic acid analog [2]. These data underscore that generic substitution within the gallotannin class without explicit bioequivalence evidence risks underperformance in both in vivo and in vitro endpoints.

Quantitative Differentiation Evidence for 1,3,4,5-Tetra-O-galloylquinic Acid Versus Closest Analogs


In Vivo Antiasthmatic Potency: 9-Fold Dose Advantage Over Gallic Acid and Methyl Gallate

In a guinea pig plethysmographic model, 1,3,4,5-tetra-O-galloylquinic acid significantly inhibited allergen- and PAF-induced bronchial obstruction at a single oral dose of 5 mg/kg, whereas gallic acid, methyl gallate, and quercetin each required 45 mg/kg to achieve significant effects [1]. The 9-fold lower effective dose of the tetra-galloylated quinic acid directly quantifies its potency advantage over mono-galloyl phenolics in this indication.

Antiasthmatic Bronchial hyperreactivity In vivo pharmacology

Anti-HIV Cytopathic Protection: Selective Activity Confirmed Against HIV-1 and HIV-2

Three galloylquinic acids were isolated from Lepidobotrys staudtii: 1,3,4,5-tetra-O-galloylquinic acid (1), 3,4,5-tri-O-galloylquinic acid (2), and methyl 3,4,5-tri-O-galloylquinate (3). Compound 1 uniquely protected target cells from the cytopathic effects of both HIV-1 and HIV-2 and exhibited potent inhibition of cellular DNA polymerases and HIV-1/HIV-2 reverse transcriptases, whereas the activity of the tri-galloylated analogs was not reported to extend across both HIV types [1]. The dual HIV-1/HIV-2 spectrum is a distinguishing parameter for antiviral screening.

Anti-HIV Cytopathic protection Reverse transcriptase inhibition

HIV Growth Inhibition in Cell Culture: Comparable Efficacy Within the Tetragalloylquinic Acid Sub-Class

In the landmark isolation study from tannic acid, 1,3,4,5-tetra-O-galloylquinic acid (compound 5) inhibited HIV growth in cultured cells in the range of 61–70% at 25 µM, with low cytotoxicity [1]. This cell-based antiviral efficacy is comparable to that of other tetragalloylquinic acid derivatives (compounds 2–4) in the same study, which inhibited HIV RT activity by 84–90% at 100 µM and 63–73% at 30 µM in enzymatic assays [1]. The consistent activity across the sub-class confirms that the tetragalloyl architecture is essential for anti-HIV potency.

Anti-HIV Cell-based assay Reverse transcriptase

DPPH Radical Scavenging Activity: Equipotent to Quercetin with a Distinct Polypharmacology Profile

In a standardized DPPH free radical scavenging assay, 1,3,4,5-tetra-O-galloylquinic acid exhibited an IC50 of 7.21 ± 0.21 µM, which is statistically equipotent to quercetin (IC50 = 7.71 ± 0.17 µM) [1]. This was independently confirmed in a separate study using an HPLC-coupled DPPH assay where the compound produced an IC50 of 7.1 µM [2]. The importance of this finding is that the compound matches quercetin’s radical scavenging potency while simultaneously providing α-glucosidase inhibitory activity (IC50 = 7.21 ± 0.21 µM) and pancreatic lipase inhibition that quercetin does not exhibit [1].

Antioxidant DPPH assay Free radical scavenging

α-Glucosidase Inhibition: Matches Quercetin While Adding Pancreatic Lipase and Antioxidant Function

In a multi-target enzyme inhibition panel, 1,3,4,5-tetra-O-galloylquinic acid inhibited α-glucosidase with an IC50 of 7.21 ± 0.21 µM, statistically indistinguishable from quercetin (IC50 = 7.71 ± 0.17 µM) [1]. Unlike quercetin, the compound simultaneously demonstrated the most potent free radical scavenging and contributed to pancreatic lipase inhibition in the same study [1]. This polypharmacology within a single molecule is significant for metabolic disorder research where both postprandial glucose control and lipid absorption are relevant.

α-Glucosidase inhibition Anti-diabetic Enzyme inhibition

Synthetic Accessibility: Defined Yield Benchmark for Both Tri- and Tetra-Galloylquinic Acids

A three-step synthetic route starting from commercially available quinic acid delivers both 3,4,5-tri-O-galloylquinic acid and 1,3,4,5-tetra-O-galloylquinic acid with comparable overall yields of approximately 15% [1]. The key step—acylation of benzyl or 4-nitrobenzyl quinate with tribenzylgalloyl chloride—can be selectively controlled to stop at the triacyl stage or proceed to the tetraacyl product depending on the protecting group strategy [1]. This establishes that the tetra-galloylated compound is synthetically accessible without a yield penalty relative to the tri-galloylated analog.

Chemical synthesis Process chemistry Galloylquinic acid

Optimal Research and Industrial Deployment Scenarios for 1,3,4,5-Tetra-O-galloylquinic Acid Based on Quantitative Evidence


In Vivo Anti-Allergic Asthma and Bronchial Hyperreactivity Models

Based on the 9-fold oral dose advantage (5 mg/kg vs. 45 mg/kg) over gallic acid and methyl gallate in guinea pig models [1], this compound is optimally suited for chronic in vivo asthma studies where lower compound consumption, reduced animal burden, and extended dosing regimens are required. Researchers should prioritize this compound when designing plethysmographic or inhaled allergen challenge protocols that demand a wide therapeutic index.

Anti-HIV Drug Discovery with Dual HIV-1/HIV-2 Spectrum Requirements

The confirmed protection of target cells from both HIV-1 and HIV-2 cytopathic effects, coupled with inhibition of cellular DNA polymerases and HIV reverse transcriptases [1], positions 1,3,4,5-tetra-O-galloylquinic acid as a scaffold for broad-spectrum lentiviral inhibitor development. It is particularly appropriate for screening cascades where dual HIV-1/HIV-2 activity is a decision gate, unlike tri-galloylquinic acid analogs that lack documented HIV-2 protection.

Metabolic Syndrome Research Requiring Simultaneous α-Glucosidase Inhibition and Antioxidant Activity

With α-glucosidase inhibition equipotent to quercetin (IC50 ~7.2 µM) and concurrent DPPH radical scavenging (IC50 ~7.1–7.2 µM) [1] [2], the compound is an ideal single-agent tool for postprandial glucose control studies that also probe oxidative stress endpoints. Its additional pancreatic lipase inhibitory activity supports multi-factorial metabolic disorder models where both carbohydrate and lipid metabolism are intervention targets.

Natural Product Reference Standard and Extract Standardization from Guiera senegalensis, Koelreuteria henryi, and Byrsonima fagifolia

The compound has been quantified as a major galloylquinic acid in multiple plant species using validated HPLC and LC-MS/MS methods [1] [2]. It serves as a reliable analytical reference standard for extract standardization and quality control in phytopharmaceutical development, particularly for anti-cryptococcal preparations where galloylquinic acid derivatives demonstrate superior antifungal activity over quercetin derivatives [2].

Quote Request

Request a Quote for 1,3,4,5-tetra-O-galloylquinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.